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Compound of Interest

Compound Name:
1-(3-Bromophenyl)ethylamine

Hydrochloride

CAS No.: 90151-46-5

Cat. No.: B2416893

Get Quote

Introduction & Compound Identity
(S)-1-(3-Bromophenyl)ethylamine (CAS: 139305-96-7) is the levorotatory enantiomer of 3-

bromo-α-methylbenzylamine. It serves as a versatile chiral scaffold, leveraging the meta-bromo

substituent for further functionalization (e.g., cross-coupling) while maintaining stereochemical

integrity at the benzylic amine center.
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Property Specification

IUPAC Name (1S)-1-(3-Bromophenyl)ethanamine

CAS Number 139305-96-7

Molecular Formula

C

H

BrN

Molecular Weight 200.08 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 96°C at 4 mmHg

Density ~1.33 - 1.39 g/mL

Chirality S-configuration (Levorotatory)

Physical & Chiral Properties
The defining characteristic of this compound is its optical activity. Accurate measurement of

specific rotation is the primary method for establishing enantiomeric purity prior to

spectroscopic analysis.

Optical Rotation
The (S)-enantiomer is levorotatory.

Specific Rotation

:

(Neat)

Alternative Condition:

(c=1.0, CHCl

)
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Chiral HPLC Analysis
Enantiomeric Excess (ee) is determined using polysaccharide-based chiral stationary phases.

Columns: Cellulose-based (e.g., Chiralcel OD-H, Lux Cellulose-3).

Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 or 95:5) with 0.1% Diethylamine

(DEA) or Triethylamine (TEA) to suppress tailing of the primary amine.

Detection: UV at 220 nm or 254 nm.

Molecular Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is characterized by the distinct meta-substitution pattern on the phenyl ring

and the benzylic amine system.

H NMR (400 MHz, CDCl

) Assignments
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

1.38
Doublet (

Hz)
3H –CH

Methyl group

coupled to

methine.

1.60 Broad Singlet 2H –NH

Exchangeable

amine protons

(shift varies with

concentration).

4.13
Quartet (

Hz)
1H –CH–N

Benzylic

methine;

deshielded by N

and aromatic

ring.

7.18
Triplet (

Hz)
1H Ar-H (C5)

Meta to both Br

and alkyl group.

7.28
Doublet (

Hz)
1H Ar-H (C6)

Ortho to alkyl,

para to Br.

7.36
Doublet (

Hz)
1H Ar-H (C4)

Ortho to Br, para

to alkyl.

7.54 Singlet (narrow) 1H Ar-H (C2)

Isolated between

Br and alkyl

(most

deshielded).

C NMR (100 MHz, CDCl

) Key Signals
Aliphatic:
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25.6 (CH

), 51.2 (CH-NH

).

Aromatic:

122.9 (C-Br), 124.5 (C6), 129.4 (C2), 130.1 (C5), 130.5 (C4), 149.8 (C1, quaternary).

B. Infrared (IR) Spectroscopy
The IR spectrum confirms the primary amine and the aryl bromide functionalities.

3350–3280 cm

: N–H stretching (doublet for primary amine).

2960–2870 cm

: C–H aliphatic stretching.

1590, 1470 cm

: Aromatic C=C ring stretches.

1070 cm

: C–N stretch.

690–780 cm

: C–Br stretch and meta-substituted benzene ring deformation.

C. Mass Spectrometry (MS)
The fragmentation follows the "Nitrogen Rule" (even mass molecular ion for odd nitrogens) and

characteristic

-cleavage.

Molecular Ion [M]
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: m/z 199/201 (1:1 ratio due to

Br/

Br isotopes).

Base Peak: m/z 44.

Mechanism:

-cleavage removes the bromophenyl group, leaving the stabilized iminium ion

.

Secondary Fragment: m/z 184/186 (Loss of -CH

).

Visualization of Analytical Logic
Diagram 1: Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation mechanism (Alpha-Cleavage) dominating

the mass spectrum.

Molecular Ion (M+)
m/z 199 / 201

(Radical Cation)

α-Cleavage
(Rate Determining)

Base Peak
m/z 44

[CH3-CH=NH2]+
 Ionization

Neutral Radical
(Bromophenyl)

Click to download full resolution via product page

Caption: Primary MS fragmentation pathway showing the formation of the resonance-stabilized

iminium ion (m/z 44).

Diagram 2: Chiral Characterization Workflow
A logical flow for verifying the identity and purity of the (S)-enantiomer.
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Purity Verification

Crude (S)-1-(3-Bromophenyl)ethylamine

Polarimetry
Target: [α]D ≈ -22° (Neat)

Chiral HPLC
Column: Chiralcel OD-H

Mobile: Hex/IPA/DEA

1H NMR
Check for solvent/impurities

ee > 98%?

Release for Synthesis
(Ullmann Coupling)

Yes

Recrystallize Salt
(e.g., Tartrate)

No

Click to download full resolution via product page

Caption: Analytical workflow for validating enantiomeric excess (ee) and chemical purity prior to

application.

Experimental Protocol: Enantiomeric Excess
Determination
Objective: Quantify the ratio of (S)- to (R)-enantiomer.

Sample Preparation: Dissolve 5 mg of the amine in 1 mL of Ethanol/Hexane (1:1).

Instrument: HPLC with UV detector (254 nm).

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 0.5 mL/min.

Temperature: 25°C.

Expected Results:

(S)-Enantiomer: Retention time ~

(Major peak).

(R)-Enantiomer: Retention time ~

(Minor peak).

Note: Elution order may vary based on specific column lots; confirm with a racemic

standard.

References
Thermo Fisher Scientific.(S)-1-(3-Bromophenyl)ethylamine, ChiPros™ 99% Specifications.

[1] Retrieved from

ChemicalBook.(S)-1-(3-Bromophenyl)ethylamine CAS 139305-96-7 Data.[2][3][4] Retrieved

from

MDPI.Enantioselective Chromatographic Separation of Chiral Amines (HPLC Methods).

Retrieved from

Sigma-Aldrich.(S)-1-(3-Bromophenyl)ethanamine Product Sheet. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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